molecular formula C16H22BN3O2 B595512 2-(Pyrrolidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile CAS No. 1356068-52-4

2-(Pyrrolidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile

Cat. No.: B595512
CAS No.: 1356068-52-4
M. Wt: 299.181
InChI Key: YCEOZTZRGDGDKN-UHFFFAOYSA-N
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Description

Historical Context of Boronic Acid Derivatives

Boronic acids, first synthesized by Edward Frankland in 1860 via the reaction of diethylzinc with triethyl borate, have evolved into indispensable tools in synthetic chemistry. Their general formula R–B(OH)₂ enables reversible covalent bonding with Lewis bases, making them critical for cross-coupling reactions and molecular recognition. The development of boronate esters—air-stable derivatives formed by condensing boronic acids with diols like pinacol—marked a pivotal advancement, enabling broader applications in catalysis and drug discovery.

Table 1: Key milestones in boronic acid chemistry

Year Discovery/Innovation Significance
1860 Synthesis of ethylboronic acid First isolation of a boronic acid
1979 Suzuki–Miyaura coupling Enabled C–C bond formation in complex molecules
2003 FDA approval of bortezomib First boronic acid-based drug for multiple myeloma
2010 Direct synthesis from aryl chlorides Streamlined boronic acid preparation

Significance of Pyrrolidine-Substituted Compounds in Chemical Research

Pyrrolidine, a saturated five-membered nitrogen heterocycle, enhances molecular complexity in drug design due to its pseudorotation capability and stereochemical versatility. Substituted pyrrolidines modulate pharmacokinetic properties by influencing target binding affinity and metabolic stability. For instance, cis-3,4-diphenylpyrrolidine derivatives exhibit potent inverse agonism for the RORγt receptor, while spiropyrrolidine-oxindole hybrids demonstrate EGFR/CDK2 inhibition in breast cancer.

Table 2: Pharmacological applications of pyrrolidine derivatives

Compound Class Biological Target Key Finding
cis-3,4-Diphenylpyrrolidines RORγt receptor EC₅₀ = 61 nM; reduced PXR activation
Spiropyrrolidine-oxindoles EGFR/CDK2 IC₅₀ < 1 µM in MCF-7 cells
Pyrrolidine sulfonamides GlyT1 transporter Kᵢ = 0.001 µM; low P-gp efflux

Nomenclature and Classification of Nicotinonitrile Boronates

The compound 2-(pyrrolidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile (CAS: 1356068-52-4) is classified as:

  • Nicotinonitrile core : A pyridine derivative with a nitrile group at position 3.
  • Pyrrolidin-1-yl substituent : A five-membered amine ring at position 2.
  • Pinacol boronate ester : A 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group at position 5.

This structure combines electron-deficient (nitrile) and electron-rich (pyrrolidine) motifs, enabling dual reactivity in cross-coupling and hydrogen-bonding interactions.

Research Objectives in Boronate Ester Chemistry

Current research priorities include:

  • Synthetic scalability : Optimizing one-pot borylation protocols for nicotinonitrile derivatives.
  • Stability enhancement : Mitigating protodeboronation in aqueous media.
  • Catalytic efficiency : Developing nickel- or palladium-based systems for aryl chloride coupling.
  • Diversification : Leveraging Suzuki–Miyaura reactions to access biaryl libraries.

Table 3: Synthetic strategies for nicotinonitrile boronates

Method Conditions Yield Reference
Grignard borylation Isopropylmagnesium chloride, triisopropyl borate 85%
Palladium catalysis Pd(OAc)₂, B₂(OH)₄, K₃PO₄ 73–92%
Lithiation-borylation n-BuLi, pinacolborane 78%

Properties

IUPAC Name

2-pyrrolidin-1-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22BN3O2/c1-15(2)16(3,4)22-17(21-15)13-9-12(10-18)14(19-11-13)20-7-5-6-8-20/h9,11H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCEOZTZRGDGDKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)N3CCCC3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22BN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40682384
Record name 2-(Pyrrolidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40682384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1356068-52-4
Record name 2-(Pyrrolidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40682384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclocondensation of α,β-Unsaturated Ketones

The nicotinonitrile scaffold is constructed via cyclocondensation between α,β-unsaturated ketones and cyanoacetamide derivatives. For example, reacting ethyl cyanoacetate with chalcones (α,β-unsaturated ketones) in the presence of ammonium acetate yields 3-cyano-2-pyridone intermediates. Subsequent dehydration using phosphorus oxychloride (POCl₃) converts the pyridone to the corresponding chloronicotinonitrile, achieving yields of 78–85%.

Table 1: Optimization of Cyclocondensation Conditions

ParameterOptimal ValueYield Impact
SolventEthanolMaximizes solubility
CatalystAmmonium acetate15 mol%
Temperature80°C, reflux82% yield
Reaction Time6–8 hoursPrevents side products

Halogenation for Cross-Coupling Readiness

Selective bromination at the 5-position of the pyridine ring is critical for subsequent boronate ester installation. Using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0–5°C introduces bromine with >90% regioselectivity. For instance, 3-cyano-2-pyrrolidin-1-ylpyridine treated with NBS yields 5-bromo-3-cyano-2-pyrrolidin-1-ylpyridine, a key intermediate.

Installation of the Boronate Ester Functionality

Suzuki-Miyaura Cross-Coupling

The boronate ester is introduced via palladium-catalyzed coupling between 5-bromo-3-cyano-2-pyrrolidin-1-ylpyridine and bis(pinacolato)diboron (B₂Pin₂). Using Pd(PPh₃)₄ (5 mol%), potassium acetate (KOAc), and 1,4-dioxane at 90°C for 18 hours affords the target compound in 65–72% yield.

Table 2: Suzuki-Miyaura Reaction Parameters

ComponentRoleOptimal Quantity
Pd(PPh₃)₄Catalyst5 mol%
B₂Pin₂Boron source1.2 equivalents
KOAcBase3.0 equivalents
Solvent1,4-DioxaneAnhydrous

Direct Borylation via Miyaura Borylation

An alternative method employs Miyaura borylation, where the brominated intermediate reacts with pinacolborane (HBpin) using PdCl₂(dppf) as the catalyst. This one-step protocol achieves comparable yields (70%) but requires stringent moisture control.

Optimization and Purification Techniques

Solvent and Temperature Effects

  • Solvent Choice : Anhydrous dioxane outperforms THF in Suzuki couplings due to higher boiling points and better catalyst stability.

  • Temperature Control : Maintaining 90°C prevents deboronation side reactions, which increase above 100°C.

Chromatographic Purification

Silica gel chromatography (ethyl acetate/hexane, 1:3) removes residual palladium and unreacted boronate esters. Recrystallization from ethanol improves purity to >98%.

Challenges and Mitigation Strategies

Common Side Reactions

  • Deboronation : Occurs at elevated temperatures; mitigated by using excess B₂Pin₂ and inert atmospheres.

  • Pyrrolidine Oxidation : Add antioxidants like BHT (butylated hydroxytoluene) during SNAr steps.

Scalability Considerations

  • Catalyst Recycling : Immobilized palladium on carbon reduces costs in large-scale syntheses.

  • Continuous Flow Systems : Improve heat dissipation during exothermic borylation steps .

Chemical Reactions Analysis

Types of Reactions

2-(Pyrrolidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

2-(Pyrrolidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Pyrrolidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile involves its interaction with specific molecular targets and pathways. The pyrrolidine ring and dioxaborolane group can interact with enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Chemical Identity :

  • Molecular Formula : C₁₅H₂₃BN₂O₂
  • Molecular Weight : 274.17 g/mol
  • CAS No.: 933986-97-1
  • Structure: Features a nicotinonitrile core substituted with a pyrrolidin-1-yl group at position 2 and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate ester) at position 5 .

Key Properties :

  • Appearance : White to off-white solid.
  • Purity : ≥97% (HPLC).
  • Storage : Stable at -20°C.
  • Applications : Used as a pharmaceutical intermediate in N-heterocyclic drug development, particularly in Suzuki-Miyaura cross-coupling reactions to synthesize bioactive molecules .

Comparison with Structural Analogs

Substitution Patterns and Molecular Features

The following table summarizes critical differences between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position) Key Functional Groups
Target Compound C₁₅H₂₃BN₂O₂ 274.17 Pyrrolidin-1-yl (2), Boronate (5) Boronate ester, nitrile, pyrrolidine
5-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile C₁₃H₁₇BN₂O₃ 260.10 Methoxy (5), Boronate (4) Boronate ester, nitrile, methoxy
2-(Methylamino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile C₁₃H₁₈BN₃O₂ 259.11 Methylamino (2), Boronate (5) Boronate ester, nitrile, amine
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile C₁₂H₁₄BN₂O₂ 244.06 Boronate (5) Boronate ester, nitrile
2-(Piperidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile C₁₆H₂₅BN₂O₂ 288.20 Piperidin-1-yl (2), Boronate (5) Boronate ester, nitrile, piperidine

Reactivity and Cross-Coupling Efficiency

  • The electron-donating nature of pyrrolidine may stabilize intermediates .
  • Methoxy Analog : Methoxy at position 5 (instead of boronate at 4) reduces steric hindrance but may decrease electrophilicity at the coupling site. The boronate at position 4 could alter conjugation.
  • Methylamino Analog : The methylamino group introduces hydrogen-bonding capability, improving solubility in polar solvents. However, amine groups may compete in catalytic cycles, requiring careful optimization.
  • Unsubstituted Boronate : Lacking the pyrrolidine group, this compound exhibits faster coupling kinetics due to reduced steric effects but lower selectivity in complex syntheses.

Pharmaceutical Relevance

  • Target Compound : The pyrrolidine ring is a common motif in drugs targeting neurological disorders (e.g., dopamine receptors). Its presence may enhance binding affinity to biological targets .

Stability and Handling

  • Methylamino Analog : Carries a hazard warning (H302: harmful if swallowed), necessitating stricter handling protocols.

Case Study: Suzuki-Miyaura Coupling

In a comparative study, the target compound demonstrated 85% yield in coupling with 4-bromoanisole using Pd(PPh₃)₄, whereas the methoxy analog achieved 92% yield under identical conditions. This suggests that electron-donating groups (e.g., methoxy) may enhance reactivity in certain substrates .

Drug Development

  • Anticancer Agents : Pyrrolidine-containing boronic esters are explored as proteasome inhibitors, leveraging the boronate’s ability to form reversible covalent bonds with catalytic threonine residues .
  • Antiviral Compounds: The methylamino analog showed moderate activity against SARS-CoV-2 in vitro (IC₅₀ = 12 μM), attributed to its ability to disrupt viral protease function .

Biological Activity

2-(Pyrrolidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile (CAS Number: 1356068-52-4) is a synthetic compound that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound through various studies and findings.

The molecular formula of the compound is C16H22BN3O2C_{16}H_{22}BN_{3}O_{2}, with a molecular weight of approximately 299.18 g/mol. The compound features a pyrrolidine moiety and a dioxaborolane group, which are significant in its biological interactions.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit a range of biological activities, including:

  • Anticancer Activity : Compounds containing dioxaborolane groups are known for their ability to inhibit tumor growth.
  • Neuroprotective Effects : Some pyrrolidine derivatives have shown neuroprotective properties in various models.
  • Enzyme Inhibition : The presence of the nitrile group may contribute to the inhibition of specific enzymes associated with disease pathways.

Anticancer Activity

A study published in Molecular Cancer Therapeutics evaluated the anticancer properties of related compounds. It was found that similar pyrrolidine-based compounds could inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. The half-maximal inhibitory concentration (IC50) values for these compounds were reported in the low micromolar range, indicating significant potency against various cancer cell lines .

Neuroprotective Effects

In neuropharmacological studies, pyrrolidine derivatives demonstrated protective effects against oxidative stress-induced neuronal damage. For instance, a compound structurally similar to this compound was shown to reduce apoptosis in neuronal cell cultures exposed to neurotoxic agents . This suggests potential applications in treating neurodegenerative diseases.

Enzyme Inhibition

Research has also highlighted the enzyme inhibitory potential of compounds with similar structures. For example, studies showed that pyrrolidine-containing compounds could effectively inhibit protein tyrosine kinases (PTKs), which play crucial roles in cancer progression and other diseases. The inhibition mechanism often involves binding to the ATP-binding site of the kinase .

Data Table: Biological Activities

Activity Type Mechanism Reference
AnticancerInhibition of tumor growthMolecular Cancer Therapeutics
NeuroprotectiveReduction of oxidative stressNeuropharmacological Studies
Enzyme InhibitionPTK inhibitionEnzyme Inhibition Studies

Q & A

Q. What is the role of the pinacol boronate group in this compound’s reactivity, and how can reaction conditions be optimized for cross-coupling applications?

The pinacol boronate group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) facilitates Suzuki-Miyaura cross-coupling reactions, enabling aryl-aryl bond formation critical for constructing complex molecules. To optimize reaction conditions:

  • Use Pd catalysts (e.g., Pd(PPh₃)₄) with ligand systems tailored to steric/electronic demands.
  • Screen bases (e.g., K₂CO₃, CsF) to enhance boron-to-palladium transmetallation efficiency.
  • Control moisture levels to prevent boronate hydrolysis, as moisture sensitivity is noted in structurally similar compounds .

Q. How can researchers validate the purity of this compound, and what analytical techniques are essential for characterization?

Key methods include:

  • NMR spectroscopy (¹H, ¹³C, ¹¹B) to confirm structural integrity and detect impurities. For example, ¹¹B NMR can verify boronate group integrity .
  • High-resolution mass spectrometry (HRMS) to confirm molecular weight and isotopic patterns.
  • HPLC-UV/LC-MS to assess purity (>95% is typical for research-grade material) .

Q. What safety precautions are necessary when handling this compound in the lab?

  • Use PPE (gloves, goggles) to avoid skin/eye contact, as related boronate esters are classified as irritants .
  • Store under inert gas (argon/nitrogen) in sealed containers at 2–8°C to prevent degradation .
  • Ensure ventilation to mitigate inhalation risks, especially during solvent evaporation steps .

Advanced Research Questions

Q. How can computational modeling improve the design of reactions involving this compound?

  • Density Functional Theory (DFT) calculations predict transition states and optimize reaction pathways (e.g., evaluating Pd-catalyzed coupling barriers) .
  • Reaction path search algorithms (e.g., artificial force-induced reaction methods) identify intermediates and competing pathways, reducing trial-and-error experimentation .
  • Solvent effect simulations (COSMO-RS) guide solvent selection for solubility and stability .

Q. What strategies resolve contradictions in reaction yields reported across studies?

  • Systematic parameter screening : Vary catalyst loading, temperature, and solvent polarity to identify critical factors .
  • By-product analysis : Use LC-MS or GC-MS to detect side products (e.g., protodeboronation or homocoupling) that reduce yield .
  • Replicate literature protocols with rigorous control of anhydrous conditions, as moisture can degrade boronate esters .

Q. How can this compound be utilized in targeted drug discovery, and what assays are suitable for evaluating its bioactivity?

  • Kinase inhibition assays : Screen against kinase panels due to the nicotinonitrile scaffold’s affinity for ATP-binding pockets .
  • Cellular permeability studies : Use Caco-2 monolayers or PAMPA to assess absorption, leveraging the pyrrolidine group’s potential to enhance membrane penetration .
  • Structure-activity relationship (SAR) studies : Synthesize derivatives with modified pyrrolidine or boronate groups to optimize potency and selectivity .

Q. What advanced techniques characterize crystallographic or electronic properties of this compound?

  • Single-crystal X-ray diffraction : Resolve 3D structure and confirm boronate geometry .
  • X-ray photoelectron spectroscopy (XPS) : Analyze boron oxidation states and electronic environments .
  • Electrochemical profiling : Cyclic voltammetry reveals redox behavior, relevant for catalytic or electrochemical applications .

Methodological Considerations

Q. How should researchers design experiments to mitigate hydrolysis of the boronate group during storage or reactions?

  • Use anhydrous solvents (e.g., THF, DMF) purified via molecular sieves.
  • Conduct reactions under inert atmosphere (glovebox/Schlenk line) .
  • Add stabilizers like pinacol or temperature-controlled storage (−20°C for long-term stability) .

Q. What reactor designs enhance scalability for reactions involving this compound?

  • Continuous flow reactors : Improve heat/mass transfer and reduce exposure to moisture .
  • Microwave-assisted synthesis : Accelerate coupling reactions while minimizing side reactions .
  • Inline analytics (PAT) : Monitor reaction progress via FTIR or Raman spectroscopy for real-time adjustments .

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